molecular formula C18H14O5 B2980691 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one CAS No. 202914-32-7

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one

Cat. No.: B2980691
CAS No.: 202914-32-7
M. Wt: 310.305
InChI Key: YKOHPEAJECFKSC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzodioxin moiety attached to a chromen-4-one core, which is further substituted with hydroxyl and methyl groups. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one typically involves multiple steps, starting with the construction of the benzodioxin core. This can be achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to introduce different substituents on the compound.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can be further studied for their biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one can be used as a probe to study biological processes. Its interactions with biological targets can provide insights into cellular mechanisms and pathways.

Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for drug development. Its biological activity can be explored for therapeutic applications, such as in the treatment of diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylic acid

  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde

Uniqueness: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one stands out due to its specific structural features, such as the presence of both hydroxyl and methyl groups. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-10-14(19)4-3-12-17(20)13(9-23-18(10)12)11-2-5-15-16(8-11)22-7-6-21-15/h2-5,8-9,19H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOHPEAJECFKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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